molecular formula C19H20N4O B2808371 N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]NAPHTHALENE-1-CARBOXAMIDE CAS No. 1797650-52-2

N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]NAPHTHALENE-1-CARBOXAMIDE

Cat. No.: B2808371
CAS No.: 1797650-52-2
M. Wt: 320.396
InChI Key: QVNNHQAHTKCMDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl]naphthalene-1-carboxamide is a chemical compound with the CAS registry number 1797650-52-2 . It has a molecular formula of C19H20N4O and a molecular weight of 320.39 g/mol . This naphthalene-carboxamide derivative features a dimethylaminopyrimidine group, contributing to its specific molecular properties. The compound has a topological polar surface area (TPSA) of 58.1 Ų and an XLogP3 value of 3.5, indicating its potential solubility and permeability characteristics . Researchers can utilize this compound as a chemical reference standard or as a building block in synthetic chemistry and drug discovery projects. Its structure suggests potential for incorporation into larger molecular frameworks, such as in the development of kinase inhibitors, where naphthalene moieties are often explored for their ability to interact with hydrophobic enzyme pockets . Further studies are required to fully elucidate its specific biological activity and mechanisms of action. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-12-17(13(2)21-19(20-12)23(3)4)22-18(24)16-11-7-9-14-8-5-6-10-15(14)16/h5-11H,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNNHQAHTKCMDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]NAPHTHALENE-1-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-4,6-dimethylpyrimidine with dimethylamine to form the intermediate N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)amine. This intermediate is then reacted with 1-naphthoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]NAPHTHALENE-1-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions 2 and 4.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Oxidized derivatives of the naphthamide moiety.

    Reduction: Reduced forms of the pyrimidine ring.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]NAPHTHALENE-1-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]NAPHTHALENE-1-CARBOXAMIDE involves its interaction with cellular components. It is believed to intercalate into DNA, disrupting the replication process and leading to cell death. The compound may also inhibit topoisomerases, enzymes crucial for DNA replication .

Comparison with Similar Compounds

Heterocyclic Core Modifications

The pyrimidine core distinguishes this compound from structurally related heterocycles, such as the pyrazole derivatives reported in Molecules (2014) . For example:

Compound Class Heterocycle Substituents Key Functional Groups
Target Compound Pyrimidine 2-(Dimethylamino), 4,6-dimethyl Carboxamide, Naphthalene
Pyrazole Derivatives Pyrazole Aryl groups (e.g., 4-chloro, 4-bromo) Carboximidamide, Phenyl groups

Key Differences :

  • Ring Size and Aromaticity : Pyrimidine (6-membered, two N atoms) vs. pyrazole (5-membered, two adjacent N atoms). The larger pyrimidine ring may offer enhanced π-π stacking and altered electronic properties.
  • Functional Groups: The carboxamide group in the target compound differs from the carboximidamide group in pyrazole derivatives.

Substituent Effects

The dimethylamino group at position 2 of the pyrimidine ring contrasts with substituents in compounds like 2-(Dimethylamino)ethanethiol (), which features a thiol (-SH) group. While both share dimethylamino moieties, the thiol group in 2-(Dimethylamino)ethanethiol confers nucleophilicity and metal-binding capacity, unlike the carboxamide-linked naphthalene in the target compound .

Pharmacological and Physicochemical Properties (Inferred)

  • Solubility: The dimethylamino group may improve aqueous solubility compared to purely aromatic analogs (e.g., unsubstituted pyrimidines).
  • Bioactivity : Pyrimidine derivatives often target kinases or DNA synthesis enzymes. The naphthalene carboxamide could mimic ATP’s adenine ring in kinase binding pockets.

Data Tables

Table 1: Structural Comparison of Heterocyclic Compounds

Parameter Target Compound Pyrazole Derivatives 2-(Dimethylamino)ethanethiol
Core Structure Pyrimidine Pyrazole Ethane backbone
Key Substituents 2-Dimethylamino, 4,6-dimethyl Aryl groups (e.g., 4-Cl, 4-Br) Dimethylamino, Thiol
Functional Groups Carboxamide Carboximidamide Thiol
Hydrogen Bonding Moderate (amide N-H, C=O) Strong (imidamide NH₂) Weak (thiol S-H)

Table 2: Hypothetical Physicochemical Properties

Property Target Compound Pyrazole Derivative (4-Chloro)
LogP ~3.5 (estimated) ~2.8 (reported)
Molecular Weight ~349.4 g/mol ~300.8 g/mol
Hydrogen Bond Donors 1 (amide NH) 2 (imidamide NH₂)

Research Implications and Limitations

  • Structural Insights : Crystallographic refinement via SHELX could resolve the target compound’s conformation, aiding in docking studies .
  • Activity Gaps : Unlike the pyrazole carboximidamides, which show reported antimicrobial activity , the target compound’s biological profile remains uncharacterized.
  • Synthetic Challenges : Introducing the naphthalene carboxamide may require specialized coupling reagents compared to simpler aryl substitutions.

Biological Activity

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl]naphthalene-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and applications in drug development.

Chemical Structure and Properties

The compound's molecular formula is C15H18N4OC_{15}H_{18}N_{4}O with a molecular weight of approximately 286.34 g/mol. Its structure features a naphthalene core substituted with a pyrimidine moiety, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC15H18N4OC_{15}H_{18}N_{4}O
Molecular Weight286.34 g/mol
CAS Number1448137-18-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The dimethylamino group enhances the compound's ability to form hydrogen bonds and engage in electrostatic interactions with its targets, leading to modulation of their activities.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes.
  • Receptor Binding : It can bind to receptors, influencing signaling pathways.

Cytotoxicity and Antitumor Activity

Research has indicated that compounds structurally similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related compounds have shown that modifications in the carboxamide side-chain can significantly enhance cytotoxicity and DNA-damaging properties.

Case Study: Related Compounds

A study on N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) revealed:

  • Cytotoxicity : DACA showed higher cytotoxicity due to efficient transport through cell membranes.
  • DNA Damage : It induced chromatin lesions characteristic of topoisomerase II-blocking drugs, suggesting similar potential for naphthalene derivatives .

Biological Assays and Findings

Several assays have been conducted to evaluate the biological activity of this compound:

  • In Vitro Cytotoxicity Assays : These assays measure the compound's ability to kill cancer cells. Results indicate that the compound exhibits dose-dependent cytotoxic effects.
  • DNA Interaction Studies : Investigations into the compound's ability to interact with DNA show that it can induce DNA breaks, a mechanism often exploited in anticancer therapies.
  • Enzyme Activity Inhibition : The compound's potential to inhibit specific enzymes involved in tumor growth has been documented, supporting its application as an antitumor agent.

Summary of Biological Activities

The following table summarizes key findings related to the biological activities of this compound and its analogs:

Activity TypeObservations
CytotoxicityExhibits significant cytotoxic effects in vitro
DNA InteractionInduces DNA breaks and chromatin lesions
Enzyme InhibitionPotential inhibition of key enzymes in cancer cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.